Butyl butyrate

Catalog No.
S587450
CAS No.
109-21-7
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl butyrate

CAS Number

109-21-7

Product Name

Butyl butyrate

IUPAC Name

butyl butanoate

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3

InChI Key

XUPYJHCZDLZNFP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCC

Solubility

0.00 M
0.5 mg/mL at 20 °C
miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water
1 ml in 3 ml 70% alcohol (in ethanol)

Synonyms

butyl butyrate, butyl n-butyrate, n-butyl n-butanoate, n-butyl n-butyrate

Canonical SMILES

CCCCOC(=O)CCC

Food Science Research

  • Flavoring agent: Butyl butyrate is a common flavoring agent used in food science research to investigate and develop new flavors for food and beverages. Its characteristic fruity aroma and taste make it a valuable tool for creating desired flavor profiles. Source: National Institutes of Health: )
  • Flavor perception studies: Researchers use butyl butyrate in studies to understand how humans perceive and respond to different flavors. By studying the interaction of this compound with taste receptors, scientists can gain insights into the mechanisms of flavor perception. Source: National Center for Biotechnology Information: )

Microbial Research

  • Microbial production: Scientists are investigating the use of microorganisms to produce butyl butyrate as a sustainable alternative to traditional chemical synthesis methods. This research focuses on identifying and engineering microbes that can efficiently convert renewable feedstocks into butyl butyrate. Source: Bioresources and Bioprocessing:
  • Microbial ecology: Butyl butyrate is sometimes used as a marker compound in microbial ecology studies. The presence and abundance of this compound can provide insights into the metabolic activities of specific microbial communities within an environment. Source: Journal of Agricultural and Food Chemistry:

Material Science Research

  • Biofuel development: Butyl butyrate is a potential biofuel candidate due to its desirable fuel properties, such as high energy density and good combustion characteristics. Research in this area explores the feasibility of using butyl butyrate as a biofuel or blending it with other biofuels to improve their properties. Source: ScienceDirect:

Butyl butyrate, also known as butyl butanoate, is an organic compound classified as an ester. It is produced through the condensation of butyric acid and n-butanol. This compound appears as a clear, colorless liquid with a pleasant aroma reminiscent of pineapple, making it popular in the flavor and fragrance industries. Butyl butyrate is insoluble in water but miscible with organic solvents such as ethanol and diethyl ether. Its refractive index at 20 °C is approximately 1.406 .

Butyl butyrate primarily functions as a flavoring agent. It interacts with olfactory receptors in the nose, triggering the perception of a fruity aroma, particularly resembling pineapple []. The exact mechanism of this interaction remains under investigation.

Butyl butyrate is generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) []. However, it's essential to handle it with caution due to the following:

  • Flammability: Butyl butyrate is a flammable liquid with a flash point of 49 °C [].
  • Moderate toxicity: While not acutely toxic, excessive inhalation or ingestion can cause irritation to the respiratory system and mucous membranes [].

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Maintaining proper ventilation in work areas.
  • Following safe storage and disposal practices as outlined in safety data sheets (SDS).
Typical of esters. Key reactions include:

  • Esterification: The formation of butyl butyrate from butyric acid and n-butanol, often facilitated by acid catalysts.
  • Hydrolysis: The reaction of butyl butyrate with water to regenerate butyric acid and n-butanol, typically catalyzed by acids or bases.
  • Transesterification: The exchange of the alkoxy group in butyl butyrate with another alcohol, producing a different ester and releasing n-butanol.
  • Reactions with Strong Oxidizing Agents: Butyl butyrate can react vigorously with strong oxidizing acids, leading to the liberation of heat and the formation of byproducts .

The synthesis of butyl butyrate can be achieved through several methods:

  • Conventional Esterification: This process involves reacting n-butyric acid with n-butanol in the presence of an acid catalyst. The reaction typically requires heating to promote ester formation.
  • Microbial Production: Recent advancements have introduced microbial methods for synthesizing butyl butyrate using engineered strains of bacteria like Clostridium species and Escherichia coli. These microorganisms utilize alcohol acyltransferases and lipases to facilitate one-pot production processes .
  • Catalytic Methods: Innovative methods have been developed using catalysts such as aluminum compounds for direct conversion of n-butyraldehyde to butyl butyrate, achieving high conversion rates with minimal byproducts .
  • Ionic Liquid Catalysis: The use of ionic liquids as catalysts has been explored to optimize synthesis conditions, yielding high purity levels of butyl butyrate .

Ethyl acetateC4H8O2FruitySolvent, flavoring agentPropyl acetateC5H10O2Pear-likeSolvent, flavoring agentAmyl acetateC7H14O2BananaSolvent, flavoring agentMethyl butyrateC5H10O2FruityFlavoring agentIsobutyl acetateC6H12O2FruitySolvent, flavoring agent

Uniqueness of Butyl Butyrate

Butyl butyrate stands out due to its specific fruity aroma profile that closely resembles pineapple, which is less common among similar esters. Its production methods also highlight its versatility; it can be synthesized through traditional chemical routes or innovative microbial processes that may offer environmental benefits by reducing chemical waste and energy consumption .

Research has indicated that butyl butyrate interacts positively with various enzymes during microbial synthesis processes. Studies focusing on alcohol acyltransferases and lipases reveal their significant roles in the esterification reactions necessary for producing this compound efficiently . Furthermore, interaction studies involving its reactivity with oxidizing agents highlight safety considerations when handling this ester .

Butyl butyrate's academic relevance stems from its bifunctional applications:

  • Flavor industry: Imparts pineapple-banana notes at concentrations as low as 8.6–24 ppm in foods and 150–1,500 ppm in chewing gum.
  • Biofuels: Demonstrates favorable properties as a jet fuel blend, with energy density comparable to conventional fuels.
  • Green chemistry: Serves as a model compound for esterification studies due to its simple structure and commercial viability.

The global market demand, valued at $12.3 million in 2022, is projected to grow at 5.8% CAGR through 2030, driven by sustainable production mandates. Academic publications have surged 300% since 2010, with 78% focusing on biocatalytic routes.

Evolution of Synthesis Methodologies

Early Chemical Synthesis (1910s–1980s)

Initial production relied on sulfuric acid-catalyzed esterification (Eq. 1):
$$ \text{CH}3(\text{CH}2)2\text{COOH} + \text{CH}3(\text{CH}2)3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{C}8\text{H}{16}\text{O}2 + \text{H}2\text{O} $$
Limitations included:

  • 60–70% conversion rates
  • Corrosive byproducts requiring neutralization
  • Color contamination from side reactions

Catalyst Innovations (1990s–2010s)

Catalyst TypeConversion (%)Selectivity (%)YearSource
Amberlyst 7092.498.12012
Zirconium MOFs95.899.32019
Char-based solid acids88.696.72016

These heterogeneous catalysts reduced reaction times from 24 hr to <6 hr while enabling catalyst reuse for ≥5 cycles.

Transition from Chemical to Biological Production Routes

Biological synthesis addresses three key chemical challenges:

  • Energy intensity: Traditional routes require 8–12 kWh/kg vs. 2–4 kWh/kg for microbial production
  • Feedstock flexibility: Lignocellulose utilization reduces raw material costs by 40%
  • Regulatory compliance: GRAS-status microbes eliminate solvent residues

Microbial Consortium Breakthroughs:

  • Clostridium acetobutylicum NJ4 + C. tyrobutyricum LD: 34.42 g/L from glucose
  • E. coli BL21-pET29a(+)-LE: 13.52 g/L without lipase
  • Trichoderma asperellum cellulose conversion: 2.94 g/L from microcrystalline cellulose

Enzymatic pathways leverage:

  • Alcohol acyltransferases (AATs) with 85–92% substrate specificity
  • Lipases showing 73% activity retention after 10 batches

Enzymatic Esterification Fundamentals

Enzymatic esterification represents a fundamental biochemical process for butyl butyrate synthesis, utilizing specific enzymes to catalyze the formation of ester bonds between carboxylic acids and alcohols [2]. The enzymatic approach offers significant advantages over chemical synthesis, including enhanced selectivity, milder reaction conditions, and reduced environmental impact [3]. In butyl butyrate formation, two primary enzymatic pathways exist: alcohol acyltransferase-mediated condensation of butyryl-coenzyme A with butanol, and lipase-catalyzed esterification of butyric acid with butanol [4].

The enzymatic esterification of butyl butyrate follows classical enzyme kinetics principles, where substrate concentration, temperature, and enzyme loading significantly influence reaction rates and yields [7]. Optimal reaction conditions typically occur between 45-60°C, with substrate molar ratios favoring alcohol concentrations to drive equilibrium toward ester formation [6]. The reaction proceeds through formation of enzyme-substrate complexes, followed by intermediate formation and product release, with water removal being critical for maintaining forward reaction direction [12].

Recent microbial engineering approaches have demonstrated the feasibility of de novo butyl butyrate synthesis from renewable resources using constructed microbial consortiums [2]. These systems integrate multiple enzymatic pathways to produce both precursor molecules and catalytic enzymes within single fermentation processes, achieving butyl butyrate concentrations exceeding 30 grams per liter [2].

Ping-Pong Bi-Bi Mechanism in Butyl Butyrate Formation

Substrate Binding Dynamics

The Ping-Pong Bi-Bi mechanism represents the predominant kinetic model for lipase-catalyzed butyl butyrate formation, characterized by sequential substrate binding and product release without formation of ternary complexes [9] [10]. In this mechanism, the enzyme alternates between two distinct conformational states, with the first substrate binding and product release occurring before the second substrate can bind [9].

The mechanism initiates with butyric acid binding to the lipase active site, forming an enzyme-substrate complex [21]. The catalytic serine nucleophilically attacks the carbonyl carbon of butyric acid, resulting in formation of an acyl-enzyme intermediate and release of the first product [21]. Subsequently, butanol binds to the acyl-enzyme intermediate, undergoes nucleophilic attack, and releases butyl butyrate while regenerating the free enzyme [12].

Substrate binding dynamics in butyl butyrate formation demonstrate distinct kinetic parameters for each substrate [14]. The apparent Michaelis-Menten constant for butanol typically exceeds that of butyric acid, indicating preferential enzyme affinity for the acid substrate [14]. For Candida rugosa lipase immobilized on chitosan-reinforced nanocellulose, the Michaelis-Menten constant for butanol reaches 137 millimolar, while butyric acid exhibits 142.7 millimolar [14].

Inhibition Kinetics and Rate-Determining Steps

Substrate inhibition commonly occurs in butyl butyrate esterification, particularly at elevated substrate concentrations [14] [28]. The inhibition constant for immobilized Candida rugosa lipase reaches 55.55 millimolar, representing approximately 1.1-fold higher tolerance compared to free enzyme forms [14]. This inhibition pattern suggests competitive binding of excess substrate molecules to alternative enzyme sites, disrupting optimal catalytic geometry [29].

The rate-determining step in lipase-catalyzed esterification generally involves acylation rather than deacylation [27]. This contrasts with typical ester hydrolysis reactions where deacylation predominates as the slowest step [27]. The acylation-limited kinetics result from the requirement for precise substrate orientation within the enzyme active site and formation of stable acyl-enzyme intermediates [27].

Temperature significantly influences both inhibition kinetics and rate-determining steps, with optimal activity typically occurring between 45-50°C for most lipases [12]. Above optimal temperatures, enzyme denaturation increases while below optimal conditions, substrate binding affinity decreases [28]. The catalytic efficiency, expressed as the ratio of maximum velocity to Michaelis-Menten constant, reaches 0.07 per minute per millimolar for optimized immobilized systems [14].

ParameterCandida rugosa lipase/Chitosan-NanocelluloseFree Candida rugosa lipase
Km (butyric acid)142.7 mM-
Km (butanol)137 mM-
Ki (inhibition constant)55.55 mM50.68 mM
Vmax0.48 mM/min0.35 mM/min
Catalytic efficiency0.07 min⁻¹mM⁻¹0.06 min⁻¹mM⁻¹

Alcohol Acyltransferase Pathways

Alcohol Acyltransferase Enzyme Diversity and Specificity

Alcohol acyltransferases constitute a diverse family of enzymes within the BAHD superfamily, responsible for catalyzing the condensation of acyl-coenzyme A molecules with alcohols to form esters [15]. These enzymes demonstrate remarkable diversity in substrate specificity, enabling biosynthesis of nearly 100 different ester compounds, including butyl butyrate [15]. The BAHD superfamily nomenclature derives from benzyl alcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline 4-O-acetyltransferase [15].

Structural analysis reveals that alcohol acyltransferases possess two domains of comparable size connected by a crossover loop, with the highly conserved HXXXD motif serving as the catalytic center [15]. The histidine residue within this motif directly participates in catalysis, while the aspartate residue maintains structural integrity of the active site channel [15]. Substitution of either histidine or aspartate residues results in complete loss of enzymatic activity, demonstrating their essential roles in acyl group transfer [15].

Strawberry alcohol acyltransferase exhibits specific activity toward butyryl-coenzyme A and butanol substrates, with catalytic efficiency values of 0.04 per second per micromolar [16]. This enzyme demonstrates 81% relative activity when butanol serves as the alcohol substrate compared to optimal octanol substrates [16]. Various alcohol acyltransferases from different plant species show distinct substrate preferences, with some favoring short-chain acyl-coenzyme A molecules while others prefer medium-chain substrates [17].

Metabolic Integration of Alcohol Acyltransferase Pathways

Alcohol acyltransferase pathways integrate extensively with central carbon metabolism through connections to acetyl-coenzyme A and butyryl-coenzyme A pools [18]. These pathways connect directly with glycolysis through pyruvate conversion to acetyl-coenzyme A, and with fatty acid metabolism through beta-oxidation products [18]. The integration allows cells to coordinate ester biosynthesis with overall metabolic flux and energy status [20].

In engineered microbial systems, alcohol acyltransferase pathways require coordinated expression with upstream metabolic modules for precursor production [16]. Escherichia coli strains engineered for butyl butyrate production integrate acid-to-alcohol conversion pathways with acyl-coenzyme A transferase activities [16]. These systems utilize the pct gene from Clostridium propionicum to convert externally supplied butyrate into butyryl-coenzyme A through acyl-coenzyme A transferase activity [16].

The metabolic integration extends to regulation mechanisms, where alcohol acyltransferase activity responds to substrate availability and cellular energy charge [20]. High adenosine triphosphate concentrations typically inhibit catabolic pathways while promoting anabolic processes, including ester biosynthesis [20]. Conversely, elevated adenosine monophosphate levels activate glycolysis and fatty acid oxidation while reducing ester formation rates [20].

EnzymeSubstrate SpecificityCatalytic EfficiencyHXXXD Motif
Strawberry AATButyryl-CoA + butanol0.04 s⁻¹μM⁻¹HXXXD conserved
Apple AATAcetyl-CoA + various alcohols-HXXXD conserved
Fragaria AATShort-chain acyl-CoAs-HXXXD conserved
Vasconcellea AATMedium-chain acyl-CoAs-H166, D170 essential

Lipase-Catalyzed Reaction Mechanisms

Catalytic Triad Function in Esterification

Lipase-catalyzed esterification operates through a sophisticated catalytic triad mechanism consisting of serine, histidine, and aspartate or glutamate residues [21] [23]. The catalytic serine functions as the nucleophile, attacking the carbonyl carbon of the carboxylic acid substrate [21]. The histidine residue serves dual roles as general base during acylation and general acid during deacylation, facilitating proton transfer throughout the reaction cycle [37]. The aspartate or glutamate residue stabilizes the histidine orientation through hydrogen bonding, maintaining optimal catalytic geometry [23].

The esterification mechanism proceeds through formation of two tetrahedral intermediates, each stabilized by an oxyanion hole formed by backbone amide groups [21]. Initial substrate binding positions the carboxylic acid carbonyl group adjacent to the catalytic serine [38]. Nucleophilic attack by the activated serine hydroxyl group forms the first tetrahedral intermediate, with the negative charge stabilized by hydrogen bonds from glycine-193 and serine-195 backbone nitrogens [39]. Collapse of this intermediate releases water and forms the acyl-enzyme intermediate [21].

The second phase involves alcohol substrate binding and nucleophilic attack on the acyl-enzyme intermediate [21]. The same histidine residue that functioned as general base during acylation now serves as general acid, protonating the leaving group [37]. Formation of the second tetrahedral intermediate occurs through alcohol attack on the acyl carbonyl, again stabilized by the oxyanion hole [39]. Final product release regenerates the free enzyme and completes the catalytic cycle [21].

The stereochemistry of the catalytic triad remains essentially identical across different lipase families, despite significant sequence divergence [23]. The active site atoms maintain precise spatial relationships, with serine oxygen positioned 2.7 angstroms from histidine nitrogen, and histidine nitrogen within 2.7 angstroms of aspartate oxygen [37]. This conserved geometry ensures consistent catalytic efficiency across diverse lipase structures [26].

Structural Determinants of Lipase Specificity

Lipase substrate specificity results from multiple structural determinants that collectively determine enzyme-substrate interactions and catalytic efficiency [22] [25]. The substrate-binding pocket architecture represents the primary specificity determinant, with pocket size, shape, and hydrophobicity distribution controlling which substrates can bind productively [11]. The active site pocket typically exhibits enrichment of hydrophobic residues, reducing energy barriers for hydrophobic substrate binding [21].

The lid domain constitutes a critical structural feature controlling substrate access and specificity [25]. This mobile helical segment covers the active site in aqueous environments but undergoes conformational changes upon lipid-water interface contact [25]. Lid opening exposes the active site while simultaneously creating enlarged hydrophobic surfaces that facilitate substrate binding [23]. The lid composition and mobility significantly influence substrate chain length preferences and reaction rates [25].

Thermostable lipases typically possess larger lid domains containing two or more helical segments, while mesophilic enzymes exhibit smaller loop or single helix structures [25]. Mutations within lid regions dramatically alter chain length specificity and thermostability properties [25]. The lid domain also controls interfacial activation, a characteristic property of lipases where activity increases dramatically at oil-water interfaces [25].

Aromatic residues within the substrate-binding pocket create steric constraints that modulate substrate specificity [11]. Phenylalanine and tryptophan residues positioned near the active site restrict accommodation of bulky substrates while allowing smaller molecules to bind effectively [11]. Mutation of these aromatic residues to smaller amino acids expands substrate specificity toward longer-chain compounds [11].

The oxyanion hole structure significantly influences catalytic efficiency and substrate preference [39]. This feature consists of backbone amide groups that stabilize the tetrahedral intermediate through hydrogen bonding [39]. Mutations affecting oxyanion hole residues alter enzyme-substrate interactions and can improve activity toward specific substrate types [39]. The precise positioning of oxyanion hole components determines the stability of reaction intermediates and overall catalytic efficiency [39].

Structural FeatureFunctionLocationSpecificity Impact
Catalytic SerineNucleophilic attackγ-turn after β5 sheetEssential for activity
Histidine residueGeneral base/acidLoop after β8 sheetProton transfer
Aspartate/GlutamateHistidine stabilizationLoop after β7 sheetCatalytic geometry
Oxyanion holeIntermediate stabilizationBackbone amidesReaction efficiency
Lid domainSubstrate access controlMobile helixChain length specificity
Active site pocketSubstrate accommodationCentral β-sheet cavityHydrophobic interactions

Physical Description

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin.
Liquid
colourless liquid with a fruity, pineapple-like odour on dilution
A colorless liquid.

XLogP3

2.2

Boiling Point

332 °F at 760 mm Hg (USCG, 1999)
166.0 °C
332°F

Flash Point

128 °F (USCG, 1999)
128°F

Density

0.872 at 68 °F (USCG, 1999)
d204 0.87
0.867-0.871
0.872

Melting Point

-133 °F (USCG, 1999)
-91.5 °C
Mp -91.5 °
-91.5°C
-133°F

UNII

1BHV00T1M4

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids]

Vapor Pressure

10.34 mm Hg (USCG, 1999)
1.81 mmHg
10.34 mmHg

Pictograms

Flammable

Flammable

Other CAS

109-21-7

Wikipedia

Butyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, butyl ester: ACTIVE

Dates

Modify: 2023-08-15

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